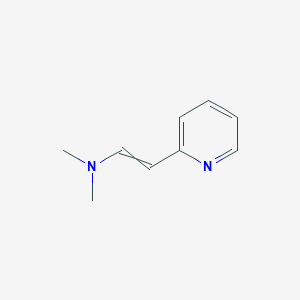

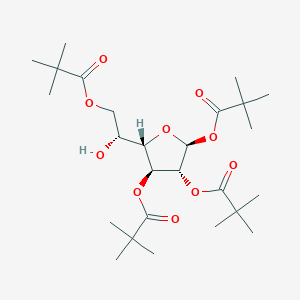

N-(2-methoxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide, also known as MPAA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MPAA is a small molecule inhibitor that targets the protein kinase CK2, which plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

Positron Emission Tomography (PET) Imaging : This compound has been used in the synthesis and evaluation of PET radioligands. For example, Wang et al. (2009) reported on the fully automated synthesis and initial PET evaluation of [11C]PBR28 (a derivative of N-(2-methoxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide) as a radioligand for TSPO, which facilitates potential preclinical and clinical PET studies in animals and humans (Wang et al., 2009).

Brain Peripheral Benzodiazepine Receptors Imaging : Briard et al. (2008) synthesized two aryloxyanilides, including N-(2-methoxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide, with high affinity for peripheral benzodiazepine receptors (PBR). These compounds were used for sensitive imaging of brain PBR in vivo using PET (Briard et al., 2008).

Antioxidant Potential Evaluation : Yancheva et al. (2020) conducted a computational and spectroscopic study on capsaicin analogues, including derivatives of N-(2-methoxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide, to estimate their ability to act as antioxidants (Yancheva et al., 2020).

Synthetic Applications in Pharmaceutical Products : Sakai et al. (2022) described the use of derivatives of N-(2-methoxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide in the synthesis of N-alkylacetamides and carbamates, demonstrating their versatility in the synthesis of natural and pharmaceutical products (Sakai et al., 2022).

Evaluation as Imaging Probes : Prabhakaran et al. (2006) synthesized a compound (AC90179) derived from N-(2-methoxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide and evaluated it as an imaging probe for 5-HT2A receptors (Prabhakaran et al., 2006).

properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-N-(4-phenoxypyridin-3-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c1-16(24)23(15-17-8-6-7-11-20(17)25-2)19-14-22-13-12-21(19)26-18-9-4-3-5-10-18/h3-14H,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZBNHMEIOBPAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC1=CC=CC=C1OC)C2=C(C=CN=C2)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B1147592.png)

![(3α,5β)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-ol](/img/no-structure.png)

![2-Methyl-3-[4-methyl(3,5-oxazolyl)]prop-2-enal](/img/structure/B1147596.png)